METHANONE](/img/structure/B451519.png)
[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](1-PYRROLIDINYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone is a complex organic compound with a unique structure that combines a triazole ring, a tricyclodecane framework, and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the construction of the tricyclodecane framework, and the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the triazole ring can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The triazole ring and pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its unique structure and reactivity. It can be modified to enhance its pharmacological properties and target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including polymer synthesis and catalysis.
Mécanisme D'action
The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone involves its interaction with specific molecular targets and pathways. The triazole ring and pyrrolidine moiety can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, exerting its effects through a combination of mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-nitro-1H-1,2,4-triazol-1-yl)cyclohexylmethanone
- 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantylmethanone
Uniqueness
Compared to similar compounds, 3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone stands out due to its tricyclodecane framework, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H23N5O3 |
|---|---|
Poids moléculaire |
345.4g/mol |
Nom IUPAC |
[3-(3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H23N5O3/c23-14(20-3-1-2-4-20)16-6-12-5-13(7-16)9-17(8-12,10-16)21-11-18-15(19-21)22(24)25/h11-13H,1-10H2 |
Clé InChI |
SYVZLHLPSMIQMA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
SMILES canonique |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B451436.png)
![2,2-dibromo-1-methyl-N'-[(9-methyl-9H-carbazol-3-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B451437.png)
![N-[1-(1-adamantyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B451440.png)
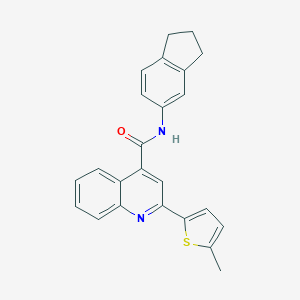
![N-[2-(methylsulfanyl)phenyl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B451447.png)
![Ethyl 2-[(2-methyl-3-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B451448.png)
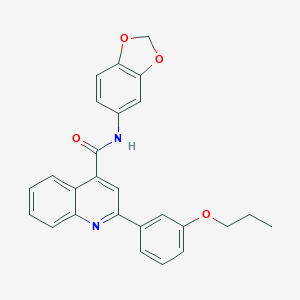
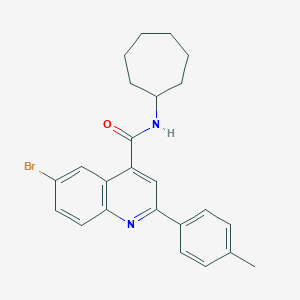
![methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B451452.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B451453.png)
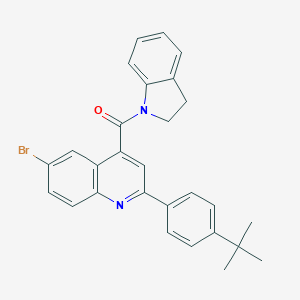
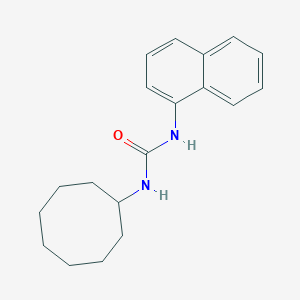
![isopropyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451458.png)
![2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B451459.png)
